(R)-2-Aminododecanoic acid
Overview
Description
®-2-Aminododecanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) attached to the second carbon of a dodecanoic acid chain. This compound is notable for its chiral center, which gives it specific stereochemical properties. The ®-configuration indicates that the compound is the right-handed enantiomer.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Aminododecanoic acid typically involves the following steps:
Starting Material: The synthesis begins with dodecanoic acid, which is subjected to a series of reactions to introduce the amino group at the second carbon.
Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as crystallization or chromatography are employed.
Industrial Production Methods: In industrial settings, the production of ®-2-Aminododecanoic acid may involve:
Enzymatic Synthesis: Utilizing enzymes that specifically catalyze the formation of the ®-enantiomer.
Fermentation: Employing microorganisms that produce the desired enantiomer through metabolic pathways.
Types of Reactions:
Oxidation: ®-2-Aminododecanoic acid can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation Products: Nitro-dodecanoic acids.
Reduction Products: Dodecanamines.
Substitution Products: Halogenated or alkylated dodecanoic acids.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Serves as a chiral auxiliary in asymmetric synthesis.
Biology:
- Studied for its role in metabolic pathways and enzyme interactions.
- Used in the development of biosensors.
Medicine:
- Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
- Utilized in drug delivery systems due to its biocompatibility.
Industry:
- Employed in the production of biodegradable polymers.
- Used as an additive in cosmetics and personal care products.
Mechanism of Action
The mechanism by which ®-2-Aminododecanoic acid exerts its effects involves:
Molecular Targets: Interacts with enzymes and receptors in biological systems.
Pathways: Participates in metabolic pathways, influencing the synthesis and degradation of biomolecules.
Comparison with Similar Compounds
(S)-2-Aminododecanoic acid: The left-handed enantiomer with different stereochemical properties.
2-Aminoundecanoic acid: A shorter chain analog with similar functional groups.
2-Aminotridecanoic acid: A longer chain analog with similar functional groups.
Uniqueness:
- The ®-configuration of 2-Aminododecanoic acid imparts specific stereochemical properties that influence its reactivity and interactions with biological molecules.
- Its unique chain length and functional groups make it suitable for specific applications in chemistry, biology, and industry.
Properties
IUPAC Name |
(2R)-2-aminododecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11H,2-10,13H2,1H3,(H,14,15)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBNFZFTFXTLKH-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445048 | |
Record name | (R)-2-AMINODODECANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169106-36-9 | |
Record name | (R)-2-AMINODODECANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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